4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
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Overview
Description
4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a chemical compound that features a trifluoromethyl group and a boronic ester group. This compound is of interest due to its unique structure, which combines the properties of fluorinated compounds and boronic esters. It is used in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves a multi-step process. One common method is the reaction of a trifluoromethyl ketone with a boronic ester in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or dichloromethane. The reaction temperature is usually maintained at room temperature or slightly elevated to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and stability, while the boronic ester group allows for interactions with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
4,4,4-Trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is unique due to the presence of both a trifluoromethyl group and a boronic ester group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C10H19BF3NO2 |
---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H19BF3NO2/c1-8(2)9(3,4)17-11(16-8)7(15)5-6-10(12,13)14/h7H,5-6,15H2,1-4H3 |
InChI Key |
OMEBZFCSPSVLOL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCC(F)(F)F)N |
Origin of Product |
United States |
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